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Clidinium hydrobromide

Cat. No.: B15088126
M. Wt: 433.4 g/mol
InChI Key: GKEGFOKQMZHVOW-UHFFFAOYSA-N
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Description

Historical Trajectories in Anticholinergic Drug Research

The exploration of anticholinergic drugs dates back to the late 19th century, with early discoveries highlighting their effectiveness in conditions like Parkinson's disease. nih.gov This initial success spurred further research, leading to fundamental insights into the cholinergic system, including the differentiation between its muscarinic and nicotinic arms. nih.gov Scientists established that the parasympathetic nervous system, which governs involuntary bodily functions such as digestion and salivation, primarily uses acetylcholine (B1216132) as its neurotransmitter. nih.govnih.gov Anticholinergic drugs function by blocking the action of acetylcholine at its receptors. nih.govtime.com

However, from the mid-20th century, the focus of psychopharmacological research largely shifted towards other neurotransmitter systems, such as serotonin (B10506) and catecholamines. nih.govresearchgate.net Consequently, many drugs that possess anticholinergic effects became viewed through the lens of their "anticholinergic burden," a concept referring to the cumulative effect of taking one or more medications with anticholinergic properties. nih.gov Despite this shift, research into specific anticholinergic agents continued, particularly for targeted applications in treating spasmodic gut disorders, overactive bladder, and certain respiratory diseases. researchgate.net

Foundational Research on Clidinium (B1194167) Hydrobromide

Clidinium emerged from this research landscape as a synthetic anticholinergic agent. drugbank.com It is classified as a quaternary ammonium (B1175870) antimuscarinic agent. medchemexpress.com The foundational patent for clidinium was assigned to Hoffmann-LaRoche, Inc., on August 11, 1953. drugbank.com Early chemical synthesis involves the reaction of 3-hydroxyquinuclidine with benzilic acid chloride to form an ester, which is then alkylated with methyl bromide to yield clidinium bromide. chemicalbook.com

Initial experimental and clinical studies focused on its pronounced antispasmodic and antisecretory effects on the gastrointestinal tract. drugbank.comfda.gov Foundational animal pharmacology research demonstrated that clidinium bromide's activity is comparable to that of atropine (B194438) sulfate (B86663) in counteracting acetylcholine-induced spasms in isolated intestinal strips. fda.govhres.ca Further studies in mice showed it to be an effective antisialagogue, capable of preventing pilocarpine-induced salivation. fda.govnih.gov Investigations in dogs and rats noted a reduction in spontaneous intestinal motility following oral administration. hres.canih.gov This early research established clidinium as a potent inhibitor of smooth muscle activity and glandular secretions controlled by the parasympathetic nervous system.

Scope and Significance of Academic Investigations on Clidinium Hydrobromide

Academic investigations into this compound have primarily centered on its mechanism of action and its potential applications in gastroenterology. The compound functions as a muscarinic acetylcholine receptor antagonist. wikipedia.org It is understood to inhibit the muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites. drugbank.comnih.gov Some research suggests it acts with selectivity for M3 muscarinic receptors, which are prevalent on smooth muscles and secretory glands. wikipedia.org

The significance of this research lies in its application to gastrointestinal disorders characterized by excessive motility and acid secretion. nih.gov this compound has been extensively studied as an adjunctive therapy for peptic ulcer disease, although conclusive data showing it aids in healing or prevents recurrence is limited. drugbank.comwikipedia.org Its most significant area of investigation has been in the management of functional gastrointestinal disorders, such as irritable bowel syndrome (IBS) and acute enterocolitis. wikipedia.orgmedicinenet.comresearchgate.net More recent academic inquiries have explored its role in combination therapies, for instance, as an add-on to proton-pump inhibitor-based treatments for Helicobacter pylori eradication, with studies examining its potential to mitigate therapy-related abdominal symptoms. nih.gov It has also been a subject in studies on functional dyspepsia. nih.gov

Detailed Research Findings

Chemical and Physical Properties

The fundamental characteristics of this compound have been well-documented in chemical literature.

PropertyData
IUPAC Name 3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1-methyl-1-azabicyclo[2.2.2]octan-1-ium bromide
Molecular Formula C22H26BrNO3
Molar Mass 432.35 g/mol
Appearance White or nearly white, almost odorless, crystalline powder. chemicalbook.com
Solubility Soluble in water and alcohol; very slightly soluble in ether and benzene. chemicalbook.com
CAS Number 3485-62-9

Pharmacological Studies in Animal Models

Early preclinical research provided the basis for understanding the pharmacological profile of clidinium bromide.

Study TypeAnimal ModelKey FindingsReference(s)
Antispasmodic Activity Isolated intestinal stripsActivity approximates that of atropine sulfate against acetylcholine-induced spasms. fda.govhres.ca
Antisecretory Activity MiceEffective antisialagogue, preventing pilocarpine-induced salivation. fda.govhres.canih.gov
Intestinal Motility Rats and DogsOral administration reduces spontaneous intestinal motility. hres.canih.gov
Acute Toxicity (LD50) MiceThe oral LD50 of single doses is 860 ± 57 mg/kg. hres.canih.gov
Reproduction Studies RatsNo significant effects on fertility, gestation, or fetal abnormalities were noted at tested dosages. fda.govhres.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27BrNO3+ B15088126 Clidinium hydrobromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H27BrNO3+

Molecular Weight

433.4 g/mol

IUPAC Name

(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;hydrobromide

InChI

InChI=1S/C22H26NO3.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;

InChI Key

GKEGFOKQMZHVOW-UHFFFAOYSA-N

Canonical SMILES

C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Br

Origin of Product

United States

Mechanism of Action and Pharmacodynamics of Clidinium Hydrobromide

Muscarinic Acetylcholine (B1216132) Receptor Antagonism

Clidinium's therapeutic effects are a direct result of its ability to block muscarinic receptors, which are found on smooth muscles, secretory glands, and within the central nervous system. wikipedia.org By doing so, it effectively reduces the activity of the parasympathetic nervous system, leading to a decrease in smooth muscle contractility and glandular secretions. wikipedia.orgnih.govhres.ca At typical therapeutic concentrations, clidinium's antagonism is specific to muscarinic receptors, with little to no effect on nicotinic acetylcholine receptors. drugs.com

Selectivity for Muscarinic Receptor Subtypes (e.g., M1, M3)

Clidinium (B1194167) exhibits a degree of selectivity for certain muscarinic receptor subtypes. It is considered an antagonist of both M1 and M3 muscarinic acetylcholine receptors. guidetopharmacology.org The M1 receptors are primarily located in the central nervous system and on gastric parietal cells, while M3 receptors are predominantly found on smooth muscle cells and secretory glands. nih.govnih.gov The antagonistic action at M3 receptors is largely responsible for its antispasmodic effects on the gastrointestinal tract. wikipedia.org Some research suggests a primary inhibition of M1 muscarinic receptors at postganglionic parasympathetic neuroeffector junctions. guidetopharmacology.orgdrugbank.com

Receptor Binding Kinetics and Affinity Studies

The interaction of a ligand with its receptor is a dynamic process characterized by association and dissociation rates. These kinetic parameters are crucial for understanding the duration and nature of a drug's effect. While specific kinetic data for clidinium's interaction with muscarinic receptors using radioligands like [3H]-N-methyl-quinuclidinyl benzilate ([3H]-NMeQNB) are not extensively detailed in the provided search results, the principles of receptor binding kinetics are well-established for G protein-coupled receptors (GPCRs) like the muscarinic receptors.

The affinity of a ligand for its receptor, often expressed as the dissociation constant (Kd), is a ratio of the off-rate (k₋₁) to the on-rate (k₁). nih.gov A lower Kd value indicates a higher affinity. The duration of action of an antagonist can be influenced by its dissociation rate from the receptor. nih.govnih.gov For instance, antagonists with slow dissociation rates can have a prolonged effect. nih.gov The choice of radioligand in competitive binding assays is critical, as its own kinetic properties can influence the measured kinetics of the competing unlabeled ligand. nih.gov

Cellular and Molecular Pharmacodynamic Profiles

The antagonistic effects of clidinium at muscarinic receptors translate into distinct cellular and molecular responses, particularly in smooth muscle and secretory glands.

Modulation of Smooth Muscle Contractility

Clidinium has a pronounced antispasmodic effect on the gastrointestinal tract. drugs.comnih.gov Smooth muscle contraction is a calcium-dependent process. nih.gov Acetylcholine, by binding to M3 muscarinic receptors on smooth muscle cells, initiates a signaling cascade that leads to an increase in intracellular calcium concentration, triggering contraction. nih.govnih.gov Clidinium, by blocking these receptors, prevents acetylcholine-induced calcium influx and subsequent muscle contraction, leading to smooth muscle relaxation. wikipedia.org This action helps to alleviate cramps and spasms in the gastrointestinal tract. nih.gov

Inhibition of Secretory Gland Activity

Clidinium also demonstrates a significant antisecretory effect. drugs.comnih.gov The M3 muscarinic receptors are also present on various exocrine glands, including those responsible for gastric acid and saliva production. hres.canih.gov By antagonizing these receptors, clidinium reduces the secretory activity of these glands. hres.ca For example, it has been shown to be an effective antisialagogue, preventing pilocarpine-induced salivation in animal models. hres.ca This reduction in glandular secretions contributes to its therapeutic use in conditions characterized by excessive secretion.

Central Nervous System Interactions at a Molecular Level

As a quaternary ammonium (B1175870) compound, clidinium bromide is completely ionized and does not readily cross the blood-brain barrier. drugs.com This property generally limits its direct effects on the central nervous system (CNS). wikipedia.orgdrugs.com However, anticholinergic agents can have CNS effects, and clidinium's mechanism involves inhibiting muscarinic receptors that are also present in the CNS. wikipedia.orghres.ca The extent of its central activity at a molecular level is not as well-defined as its peripheral effects.

Data Tables

Table 1: Receptor Selectivity of Clidinium Hydrobromide

Receptor SubtypeAction
Muscarinic M1Antagonist guidetopharmacology.orgdrugbank.com
Muscarinic M3Antagonist wikipedia.orgguidetopharmacology.org

Table 2: Pharmacodynamic Effects of this compound

EffectTarget Tissue/SystemMolecular Action
AntispasmodicGastrointestinal Smooth MuscleInhibition of acetylcholine-induced calcium influx via M3 receptor blockade wikipedia.orgdrugs.comnih.govnih.gov
AntisecretorySecretory GlandsInhibition of glandular secretion via M3 receptor blockade drugs.comnih.govhres.ca
Central Nervous System InteractionCentral Nervous SystemLimited due to quaternary structure, but involves antagonism of central muscarinic receptors wikipedia.orgdrugs.comhres.ca

Theoretical Frameworks for Gastrointestinal Motility Modulation

The modulation of gastrointestinal (GI) motility by this compound is predicated on its role as an anticholinergic agent, specifically a muscarinic receptor antagonist. nih.govwikipedia.org The theoretical framework for its action is centered on the interruption of the parasympathetic nervous system's influence on the smooth muscle of the gut.

The parasympathetic nervous system plays a crucial role in the "rest and digest" functions of the body, including the regulation of GI motility and secretion. This regulation is primarily mediated by the neurotransmitter acetylcholine. nih.gov When released from postganglionic parasympathetic neurons, acetylcholine binds to and activates muscarinic receptors located on the surface of smooth muscle cells and secretory glands within the GI tract. nih.govdrugbank.com This binding initiates a cascade of intracellular signaling events that lead to muscle contraction and glandular secretion.

The primary targets for this compound within the GI tract are the muscarinic acetylcholine receptors. drugbank.com While several subtypes of muscarinic receptors exist (M1-M5), the M2 and M3 subtypes are the most prominently expressed in the smooth muscle of the GI tract. nih.govchapman.edu Research indicates that M3 receptors are crucial for controlling the contraction and relaxation of these smooth muscle cells. numberanalytics.com Although M2 receptors are more numerous, their contractile function is conditional upon the activation of M3 receptors. nih.govchapman.edu Therefore, the antagonism of M3 receptors is a key mechanism for inhibiting smooth muscle contraction. nih.govchapman.edu Some evidence suggests clidinium bromide acts as a selective muscarinic acetylcholine M3 receptor antagonist. wikipedia.org Other sources state it primarily inhibits M1 muscarinic receptors. nih.govdrugbank.com

Experimental studies have demonstrated the pronounced antispasmodic and antisecretory effects of clidinium on the gastrointestinal tract. nih.govdrugbank.com For instance, in isolated intestinal strips, clidinium bromide has shown effective anticholinergic activity, comparable to that of atropine (B194438) sulfate (B86663), against acetylcholine-induced spasms. fda.gov Furthermore, studies in animal models have shown that oral administration of clidinium reduces spontaneous intestinal motility. fda.gov

The clinical application of this theoretical framework is seen in the management of functional GI motility disturbances. wikipedia.orgdrugs.com However, the efficacy of antimuscarinics in these conditions is considered limited and they are typically used when other measures have not been successful. wikipedia.orgdrugs.com

Muscarinic Receptor Subtypes in the Gastrointestinal Tract

Receptor SubtypeLocation in GI TractPrimary FunctionEffect of Antagonism
M1 Gastric glands (minor contribution)Gastric acid secretionDecreased secretion
M2 Smooth muscleInhibition of relaxation (conditional role)Promotes relaxation (indirectly)
M3 Smooth muscle, Salivary glands, Gastric glandsSmooth muscle contraction, Glandular secretionDecreased contraction and secretion

Research Findings on Muscarinic Antagonist Effects on Gastric Motility

CompoundReceptor SelectivityModelFinding
Zamifenacin M3 selectiveRatInhibited gastric motility without altering heart rate. nih.gov
Atropine Non-selectiveRatInhibited gastric motility. nih.gov
Butylscopolamine Non-selectiveRatInhibited gastric motility. nih.gov
AF-DX 116 M2 selectiveRatNo inhibition of gastric motility was observed. nih.gov

Preclinical Pharmacological Investigations of Clidinium Hydrobromide

In Vitro Pharmacological Studies

In vitro studies have been fundamental in elucidating the direct effects of clidinium (B1194167) hydrobromide at the tissue and cellular level, providing insights into its anticholinergic and receptor-specific activities.

Early investigations into the pharmacological activity of clidinium hydrobromide utilized isolated organ preparations to assess its anticholinergic effects. In studies using isolated intestinal strips, clidinium demonstrated potent activity against spasms induced by acetylcholine (B1216132). kp.ac.rwvbspu.ac.in The efficacy of clidinium in this model was found to be comparable to that of atropine (B194438) sulfate (B86663), a well-characterized muscarinic antagonist, establishing its significant anticholinergic properties at the tissue level. kp.ac.rwvbspu.ac.in These findings provided foundational evidence for its use as a spasmolytic agent.

Further research at the cellular level has sought to identify the specific receptors and signaling pathways through which clidinium exerts its effects. As an anticholinergic agent, its primary targets are the muscarinic acetylcholine receptors (mAChRs). guidetopharmacology.orgjaypeedigital.com Clidinium functions as an antagonist at these receptors, inhibiting the actions of acetylcholine at postganglionic parasympathetic neuroeffector sites. guidetopharmacology.orgbio-nica.info

Some evidence suggests a degree of selectivity, with reports indicating it primarily inhibits M1 muscarinic receptors, while other sources suggest it acts as a selective M3 receptor antagonist. guidetopharmacology.orgjaypeedigital.com The binding of an agonist to these G-protein coupled receptors typically results in the activation of phospholipase C and a subsequent increase in intracellular calcium, leading to smooth muscle contraction and gland secretion. kp.ac.rw By blocking these receptors, clidinium prevents these cellular responses.

More recent cellular transport studies have also identified interactions with other cellular components. Research using Human Embryonic Kidney (HEK293) cells engineered to overexpress specific transporters showed that Organic Cation Transporters (OCTs) mediate the cellular uptake of clidinium. The study revealed that OCT1, OCT2, and OCT3 are all involved in its transport. Notably, the transport kinetics displayed stereoselectivity, as detailed in the table below.

Table 1: Stereoselective Transport of Clidinium by Organic Cation Transporters (OCTs)

Transporter Stereoselectivity Pattern
OCT1 Nonselective uptake
OCT2 High and opposite stereoselectivity compared to OCT3

| OCT3 | High and opposite stereoselectivity compared to OCT2 |

Data derived from studies on HEK293 cells overexpressing specific transporters.

This compound has been shown in experimental and clinical studies to possess a pronounced antisecretory effect on the gastrointestinal tract. kp.ac.rwguidetopharmacology.orgbio-nica.info This action is mechanistically linked to its role as a muscarinic receptor antagonist, as acetylcholine, acting on M1 and M3 receptors, is a key stimulus for gastric acid secretion from parietal cells. slideshare.net While the inhibitory action of clidinium on secretory glands is well-established from in vivo data, specific in vitro studies detailing these antisecretory mechanisms directly in gastric or intestinal cell cultures are not widely available in the reviewed scientific literature. The logical mechanism is the blockade of acetylcholine-stimulated secretion from gastric parietal cells and other secretory cells in the gastrointestinal epithelium.

In Vivo Animal Model Research

Animal models have been crucial for evaluating the physiological effects of this compound, confirming the therapeutic potential suggested by in vitro findings.

The antispasmodic effects of clidinium have been demonstrated in various animal models. These studies confirm its ability to reduce smooth muscle contractions in the gastrointestinal tract. guidetopharmacology.orgslideshare.net Research has shown that clidinium effectively reduces spontaneous intestinal motility. slideshare.net This inhibitory effect on gut motility underscores its utility in conditions characterized by gastrointestinal spasms.

Table 2: Effect of Oral this compound on Intestinal Motility in Animal Models

Animal Model Finding

The antisecretory properties of clidinium have been confirmed in vivo through studies on its inhibition of secretory glands. A prominent model for this is the assessment of its antisialagogue (saliva-inhibiting) effects. In studies conducted on mice, oral administration of this compound was proven to be effective in preventing salivation induced by pilocarpine, a muscarinic agonist. kp.ac.rwslideshare.net This finding provides direct in vivo evidence of its ability to inhibit glandular secretion by blocking muscarinic receptors.

Research on Gastrointestinal Motility Regulation in Animal Systems

This compound has been a subject of preclinical research to evaluate its effects on gastrointestinal motility. As a synthetic anticholinergic agent, its primary mechanism involves the inhibition of acetylcholine's muscarinic actions at postganglionic parasympathetic neuroeffector sites. drugbank.com This action leads to a reduction in smooth muscle spasms and secretions in the gastrointestinal tract. drugbank.com

In vivo studies in animal models have been conducted to quantify the impact of clidinium bromide on intestinal motility. These investigations are crucial for understanding the compound's potential therapeutic effects on conditions characterized by gastrointestinal hypermotility. nih.gov A common method employed in such studies is the assessment of spontaneous intestinal motility.

One key finding from preclinical animal studies is the reduction of spontaneous intestinal motility following the oral administration of clidinium bromide. hres.ca In both rats and dogs, a noticeable decrease in intestinal movement was observed. hres.ca This effect is a direct consequence of the drug's antispasmodic properties. nih.gov

Table 1: Effect of Oral Clidinium Bromide on Spontaneous Intestinal Motility in Animal Models

Animal ModelFinding
RatsReduction in spontaneous intestinal motility. hres.ca
DogsReduction in spontaneous intestinal motility. hres.ca

Animal models used to assess gastrointestinal motility and transit are essential for evaluating the efficacy of compounds like this compound. These models aim to simulate symptoms of functional gastrointestinal disorders. ijper.org While various methods exist, including roentgenologic visualization and radioisotope tracking, visible marker methods are often favored for their simplicity and cost-effectiveness. ijper.orgnih.gov The charcoal meal test in rodents is a frequently used preclinical method to evaluate a drug's potential impact on gastrointestinal transit. researchgate.net

Investigations of Cholinergic Ganglionic Blocking Properties in Vivo

This compound is classified as a quaternary ammonium (B1175870) anticholinergic agent. hres.ca Its pharmacological activity is comparable to that of atropine sulfate in its ability to counteract acetylcholine-induced spasms, as demonstrated in isolated intestinal strips. hres.ca While it is known to act on postganglionic parasympathetic neuroeffector sites, its effects on autonomic ganglia are also a point of investigation. drugbank.com

The structure of clidinium bromide, being a quaternary ammonium compound, generally limits its ability to cross the blood-brain barrier, thereby reducing central nervous system effects. nih.gov However, its anticholinergic nature implies an interaction with muscarinic receptors, which are also present in autonomic ganglia, albeit to a lesser extent than nicotinic receptors. nih.gov The primary mechanism of ganglionic transmission is mediated by acetylcholine acting on nicotinic receptors, but muscarinic receptors can modulate this transmission.

In vivo studies on similar atropine-like drugs have shown that they possess some degree of ganglion-blocking properties, although this action is typically transient compared to specific ganglion-blocking agents. The assessment of ganglion-blocking activity in vivo can be complex due to the peripheral actions of the drugs. nih.gov For anticholinergic drugs, the therapeutic effects are generally attributed to their action at postganglionic sites rather than a direct ganglionic blockade. nih.gov

Reproductive and Developmental Toxicology Studies in Preclinical Species

The evaluation of a drug's potential for reproductive and developmental toxicity is a critical component of preclinical safety assessment. nih.govnih.gov These studies, often referred to as DART (Developmental and Reproductive Toxicology) studies, are designed to identify any adverse effects on fertility, embryonic development, and pre- and postnatal development. criver.com

For clidinium bromide, acute toxicity has been determined in animal models. The oral lethal dose (LD50) in mice was established to be 860±57 mg/kg, with observations carried out over a five-day period following administration. hres.ca

Table 2: Acute Toxicity of Clidinium Bromide in Mice

ParameterValueAnimal ModelObservation Period
Oral LD50860±57 mg/kgMice5 days

While specific comprehensive reproductive and developmental toxicology studies for clidinium bromide are not extensively detailed in publicly available literature, the general framework for such studies is well-established by regulatory bodies. nih.gov These studies typically involve administering the drug to animals at various stages of reproduction and development and assessing a wide range of endpoints. criver.com These endpoints include effects on male and female fertility, embryo-fetal development (teratology), and pre- and postnatal development of offspring. nih.gov Any observed effects, such as delayed ossification or early resorption, are often considered in the context of maternal toxicity. nih.gov

Methodological Design in Preclinical Drug Discovery

The preclinical development of a new chemical entity like this compound follows a structured process designed to assess its safety and efficacy before human trials. nih.gov This process involves a combination of in vitro and in vivo studies to characterize the compound's pharmacological and toxicological profile.

The methodological design for a compound with anticholinergic properties such as this compound would typically include:

Target Validation and Lead Optimization: Initial screening of compounds for their affinity to muscarinic receptors and their functional antagonism of cholinergic-induced responses. nih.gov This phase aims to identify potent and selective lead compounds.

In Vitro and Ex Vivo Efficacy Models: Utilizing isolated tissues, such as intestinal strips, to confirm the antispasmodic activity of the compound. reprocell.comreprocell.com These models allow for the examination of both excitatory and inhibitory neuronal activity. reprocell.com

In Vivo Pharmacological Studies: Administration of the compound to animal models to assess its effects on physiological processes. For an anticholinergic intended for gastrointestinal disorders, this would include studies on gastrointestinal motility and secretion. hres.caijper.org

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the drug in animal models. This is crucial for understanding its bioavailability and designing dosing regimens.

Toxicology Studies: A comprehensive battery of tests to evaluate the safety of the drug candidate. This includes acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity and carcinogenicity assessments. researchgate.net

Reproductive and Developmental Toxicology (DART) Studies: As outlined in the previous section, these studies are essential to identify any potential adverse effects on reproduction and development. nih.govcriver.com The design of these studies follows international guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov

Chemical Synthesis and Structural Modifications of Clidinium Hydrobromide

Synthetic Pathways for Clidinium (B1194167) Hydrobromide

The synthesis of clidinium hydrobromide is a multi-step process that involves the preparation of two key precursors followed by their condensation. The core structure is an ester of a substituted amino alcohol. nih.gov Specifically, it is the ester formed from the formal condensation of benzilic acid and 3-hydroxy-1-methyl-1-azoniabicyclo[2.2.2]octane. nih.gov The final product is the bromide salt of this quaternary ammonium (B1175870) compound. nih.gov

The primary synthetic route can be dissected into three main stages:

Synthesis of Benzilic Acid: Benzilic acid, or 2-hydroxy-2,2-diphenylacetic acid, is a key aromatic carboxylic acid precursor. nih.govatamanchemicals.com A common and historical method for its preparation is the benzilic acid rearrangement of benzil (B1666583). This reaction is typically conducted by heating a mixture of benzil with potassium hydroxide (B78521) in an aqueous or alcoholic solution. atamanchemicals.comwikipedia.org Benzil itself can be synthesized from the dimerization of benzaldehyde (B42025) to benzoin, followed by oxidation. nih.govwikipedia.org

Synthesis of 3-hydroxy-1-methylquinuclidinium bromide: This bicyclic amino alcohol moiety is the second crucial component. The synthesis starts with 3-quinuclidinol (B22445) (1-azabicyclo[2.2.2]octan-3-ol). This precursor is then quaternized through a reaction with methyl bromide. The nitrogen atom of the quinuclidine (B89598) ring acts as a nucleophile, attacking the methyl group of methyl bromide to form the quaternary ammonium salt, 3-hydroxy-1-methylquinuclidinium bromide. clearsynth.compharmaffiliates.comsimsonpharma.com

Structure-Activity Relationship (SAR) Studies of Related Cholinergic Antagonists

The pharmacological profile of clidinium bromide and related antimuscarinic agents is dictated by specific structural features. SAR studies provide insight into how each part of the molecule contributes to its interaction with the muscarinic receptor.

The quaternary ammonium group is a defining feature of many potent cholinergic antagonists, including clidinium. mlsu.ac.in This positively charged moiety is considered essential for high-potency binding to the anionic site of the muscarinic receptor. cutm.ac.inpharmacy180.com

Cationic Head: The permanent positive charge of the quaternary nitrogen mimics the charge of the endogenous ligand, acetylcholine (B1216132), facilitating strong ionic interactions with the receptor. While tertiary amines can also exhibit antagonist activity (likely by becoming protonated to the cationic form), they are generally less potent than their quaternary counterparts. mlsu.ac.inpharmacy180.comyoutube.com

Alkyl Substituents: The size of the alkyl groups attached to the nitrogen is critical. For optimal muscarinic activity, these are typically small, with trimethylammonium being the optimal moiety for agonists. pharmacy180.com In antagonists like clidinium, one of the "methyl" groups is part of the bicyclic quinuclidine ring system, and the other is a methyl group. Replacing these with larger alkyl groups, such as ethyl or propyl, often leads to a decrease in activity. cutm.ac.inpharmacy180.com

Muscarinic receptors are stereoselective, meaning they preferentially bind to one stereoisomer over another. pharmacy180.com Clidinium has a chiral center at the C3 position of the quinuclidine ring and another at the α-carbon of the benzilate moiety.

The compound is typically synthesized and used as a racemate, a mixture of its stereoisomers. uspbpep.com

Studies on related cholinergic agents demonstrate the importance of stereochemistry. For example, the (S)-(+)-enantiomer of methacholine (B1211447) (a cholinergic agonist) is nearly equipotent with acetylcholine, whereas the (R)-(−)-enantiomer is about 20 times less potent. cutm.ac.inpharmacy180.com This high degree of stereoselectivity at the receptor site implies that the different enantiomers of clidinium likely have different binding affinities and potencies. The precise spatial arrangement of the ester and hydroxyl groups in relation to the cationic head influences the quality of the fit within the receptor's binding pocket.

Beyond the cationic head, the rest of the molecular structure is finely tuned for antagonist activity. For potent muscarinic antagonists, several structural rules apply:

Hydroxyl Group (R3): The presence of a hydroxyl group on the acyl moiety, as seen in clidinium's benzilate portion, generally enhances antagonist potency. youtube.com This group can participate in a hydrogen bond interaction with a corresponding site on the receptor, thereby increasing the strength of the drug-receptor complex. youtube.com

Ester Linkage (X): An ester functional group is a common feature in the most potent anticholinergic agents. mlsu.ac.inyoutube.com It is believed to interact with the same region of the receptor as the ester group of acetylcholine. However, this group is not an absolute requirement for antagonist activity, and other functional groups like ethers can be substituted, often to improve chemical stability. pharmacy180.com

Theoretical Design and Synthesis Strategies for Novel this compound Analogs

The development of novel analogs of this compound aims to improve properties such as receptor subtype selectivity, duration of action, and tissue specificity. Modern drug design leverages computational and synthetic strategies to achieve these goals.

Computational and Fragment-Based Design: Techniques like fragment-based drug design (FBDD) and structure-based virtual screening are powerful tools for discovering novel lead compounds. mdpi.comnih.gov By modeling the known structure of muscarinic receptor subtypes (M1, M2, M3, etc.), researchers can computationally design new molecules that are predicted to bind with high affinity and selectivity to a specific target. For clidinium, this could involve replacing the benzilate group with other bulky moieties or altering the quinuclidine scaffold to better fit the unique topology of a target receptor subtype.

Hybrid Compound Synthesis: A growing strategy involves creating hybrid molecules that combine structural motifs from different classes of drugs. rsc.org For instance, one could conjugate the clidinium scaffold to another pharmacophore to create a molecule with a dual mechanism of action. The use of "click chemistry" provides a powerful tool for efficiently linking different molecular fragments. rsc.org

Synthesis of Dimeric Analogs: Another approach is the synthesis of dimeric compounds, where two monomeric units are joined by a linker chain. The synthesis of novel dimeric pyridinium (B92312) bromides has been explored as a strategy for developing new therapeutic agents. nih.gov Applying this concept, two clidinium-like molecules could be connected by an alkyl or other type of linker. The length and nature of this linker could be varied to optimize the simultaneous binding to two receptor sites, potentially leading to a significant increase in potency and selectivity.

These advanced strategies, guided by the fundamental SAR principles, pave the way for the creation of next-generation anticholinergic agents with improved therapeutic profiles.

Analytical Methodologies for Clidinium Hydrobromide

Chromatographic Techniques

Chromatography is a powerful analytical tool used to separate, identify, and quantify the components of a mixture. For Clidinium (B1194167) Hydrobromide, several chromatographic techniques have been developed and validated, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of Clidinium Hydrobromide, often in combination with other drugs like Chlordiazepoxide. nih.govoup.comijpbs.comnih.gov The development of a successful HPLC method involves optimizing various parameters to achieve adequate separation and quantification.

Reversed-Phase HPLC for Compound Resolution

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used HPLC mode for the analysis of this compound. nih.govoup.com In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Several RP-HPLC methods have been developed for the simultaneous estimation of Clidinium Bromide and other compounds in pharmaceutical dosage forms. nih.govoup.comijpbs.com These methods typically utilize C8 or C18 columns as the stationary phase. nih.govoup.comijpbs.com The mobile phase composition is a critical factor and is often a mixture of an aqueous buffer (like potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate) and organic modifiers such as methanol (B129727) and acetonitrile (B52724). nih.govoup.comijpbs.com The pH of the buffer is also a key parameter that is adjusted to ensure optimal separation and peak shape. oup.com

For instance, one method employs a Nucleodur C8 column with a mobile phase of acetonitrile, methanol, and 0.1M ammonium acetate (B1210297) in a ratio of 30:40:30 (v/v/v). nih.gov Another validated method uses a Phenomenex Luna C18 column with a mobile phase consisting of 0.05 M potassium dihydrogen phosphate buffer (pH 4.0), methanol, and acetonitrile in a 40:40:20 (v/v/v) ratio. oup.com The flow rate is typically maintained at 1.0 mL/min, and detection is carried out using a UV detector at a wavelength where all analytes show significant absorbance, such as 220 nm or 228 nm. oup.comtsijournals.com

Interactive Table: Examples of RP-HPLC Methods for this compound Analysis

ParameterMethod 1 nih.govMethod 2 oup.comMethod 3 ijpbs.com
Stationary Phase Nucleodur C8 (250 x 4.6 mm, 5 µm)Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm)Kromasil C18 (250 mm × 4.6 mm, 5µm)
Mobile Phase Acetonitrile:Methanol:0.1M Ammonium Acetate (30:40:30, v/v/v)0.05M KH2PO4 (pH 4.0):Methanol:Acetonitrile (40:40:20, v/v/v)Methanol:Acetonitrile:0.05M KH2PO4 (pH 4.0) (40:30:30, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 218 nm220 nm270 nm
Internal Standard AlmotriptanNot specifiedNot specified
Retention Time (Clidinium) Not specifiedNot specified7.457 min
Ultra-Performance Liquid Chromatography (UPLC) for Impurity Profiling

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. waters.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. waters.com

For impurity profiling of drug substances like this compound, UPLC is particularly advantageous. The evaluation of impurities and degradation products is a critical aspect of drug development and manufacturing to ensure the safety and quality of the final product. waters.com UPLC's high resolution allows for the separation of closely eluting impurities from the main drug peak, which might not be possible with HPLC. waters.com

A typical UPLC method for impurity profiling would involve a high-resolution column, such as an ACQUITY UPLC BEH C18 column, and a gradient elution to separate a wide range of impurities with different polarities. waters.com The increased sensitivity of UPLC is also beneficial for detecting and quantifying impurities present at very low levels (e.g., below the 0.1% threshold). waters.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Specificity

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. This hyphenated technique is invaluable for the bioanalysis of drugs like Clidinium in complex matrices such as human plasma. thermofisher.comtandfonline.com

A highly sensitive and selective LC-MS/MS assay has been developed and validated for the simultaneous quantification of Chlordiazepoxide and Clidinium in human plasma. tandfonline.com This method employs a reversed-phase column for chromatographic separation, followed by detection using a mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. tandfonline.com The use of multiple reaction monitoring (MRM) enhances specificity by monitoring specific precursor-to-product ion transitions for each analyte and their deuterated internal standards. tandfonline.comnih.gov For Clidinium, the ion transition monitored is typically m/z 352.1 → 142.1. tandfonline.comnih.gov

The high sensitivity of LC-MS/MS allows for the determination of very low concentrations of the drug, with lower limits of quantification (LLOQ) reported to be as low as 5.0 pg/mL for Clidinium. tandfonline.comnih.gov This makes the technique particularly suitable for pharmacokinetic and bioequivalence studies. tandfonline.com

Advanced Method Validation Principles

Validation of analytical methods is a regulatory requirement to ensure that the method is suitable for its intended purpose. The validation process for HPLC, UPLC, and LC-MS/MS methods for this compound analysis is performed according to guidelines from the International Council for Harmonisation (ICH). nih.govoup.comijpbs.com The key validation parameters include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For Clidinium Bromide, linearity has been demonstrated over various concentration ranges, for example, 2.5–300.0 μg/mL and 2.5–250 µg/mL. nih.govoup.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). nih.govoup.com The acceptance criterion is typically a relative standard deviation (RSD) of not more than 2%. oup.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the pure drug is added to a sample matrix and the recovery is calculated. nih.gov For Clidinium Bromide, recovery values are typically expected to be within 98-102%. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For Clidinium Bromide, reported LOD and LOQ values by HPLC are around 0.088 μg/mL and 0.294 μg/mL, respectively. nih.gov

Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov Parameters that are typically varied include the flow rate, mobile phase composition, and pH. nih.govoup.com

Ruggedness: The degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments. ijpbs.com

System Suitability: A series of tests to ensure that the chromatographic system is performing adequately for the intended analysis. oup.com Parameters such as theoretical plates, tailing factor, and resolution are evaluated. oup.com

Interactive Table: Validation Parameters for a this compound HPLC Method

Validation ParameterReported Value/RangeReference
Linearity Range 2.5–300.0 μg/mL nih.gov
Correlation Coefficient (r²) > 0.999 oup.com
Intra-day Precision (%RSD) < 2% oup.com
Inter-day Precision (%RSD) < 2% oup.com
Accuracy (Recovery %) 100.40–103.38% nih.gov
LOD 0.088 μg/mL nih.gov
LOQ 0.294 μg/mL nih.gov

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable chromatographic technique for the analysis of Clidinium Bromide, particularly in combination with other drugs in pharmaceutical formulations. researchgate.net HPTLC offers advantages such as simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. researchgate.net

A validated HPTLC method has been developed for the simultaneous analysis of Clidinium Bromide, Pantoprazole Sodium, and Chlordiazepoxide in a combined dosage form. researchgate.net The method utilizes pre-coated silica (B1680970) gel 60F254 aluminum plates as the stationary phase. researchgate.net A suitable mobile phase, such as a mixture of chloroform, acetone, 0.5M ammonium acetate in methanol, and formic acid (1.0:5.0:3.0:1.0, v/v/v/v), is used to achieve separation of the analytes. researchgate.net

After development, the plate is scanned densitometrically at a specific wavelength, for instance, 220 nm, to quantify the separated compounds. researchgate.net The method is validated for linearity, accuracy, and precision as per ICH guidelines. researchgate.net For Clidinium Bromide, a linear relationship between peak area and concentration is typically observed in the nanogram range (e.g., 600-1600 ng/spot), with a high correlation coefficient (R² > 0.998). researchgate.net The accuracy of the method is confirmed by recovery studies, with percentage recoveries generally falling within the range of 99.63% to 99.89%. researchgate.net

Capillary Electrophoresis (CE) in Pharmaceutical Analysis

Capillary electrophoresis (CE) stands as a powerful separation technique in pharmaceutical analysis, offering high resolution and minimal sample consumption. Its application to this compound has been specifically noted in the context of purity testing and the determination of degradation products.

A notable application of CE was in the development of a method for determining a non-UV absorbing degradation product, Ro 5-5172, in Clidinium bromide drug substance. nih.gov This method employed indirect ultraviolet (UV) detection, a necessary approach when the analyte of interest lacks a chromophore. nih.gov The successful separation and quantification were achieved using an electrophoresis buffer composed of sodium phosphate and benzyltrimethylammonium (B79724) bromide. nih.gov

To ensure the reliability and reproducibility of the method, several key parameters were optimized. Rinsing the capillary with sodium hydroxide (B78521), followed by water and then fresh electrophoresis buffer, was found to significantly improve the consistency of migration times. nih.gov Furthermore, the use of an internal marker was implemented to correct for variations in injection volumes and migration times between analytical runs. nih.gov The precision of this CE method was demonstrated to be less than 1% relative standard deviation for both the migration time ratio and the peak area ratio of the degradation product to the internal standard. nih.gov The method exhibited linearity for the degradation product in the concentration range of 0.05% to 1% with respect to a 10 mg/mL sample concentration of Clidinium bromide, and the limit of detection was below 0.01%. nih.gov

While this specific application focuses on a degradation product, the principles of CE, including capillary zone electrophoresis (CZE) and micellar electrokinetic capillary chromatography (MECC), are broadly applicable to the analysis of pharmaceutical compounds like this compound for assay and impurity profiling. nih.govwikipedia.orgnih.gov The technique's versatility allows for the analysis of both anions and cations, making it suitable for a compound like this compound, which exists as a salt. nih.gov

Table 1: Capillary Electrophoresis Method for a Degradation Product of Clidinium Bromide

Parameter Condition/Value
Analyte Ro 5-5172 (a degradation product)
Matrix Clidinium bromide drug substance
Technique Capillary Electrophoresis (CE) with indirect UV detection
Electrophoresis Buffer Sodium phosphate and benzyltrimethylammonium bromide
Reproducibility Enhancement Capillary rinsing protocol (NaOH, water, buffer); Internal marker
Precision (RSD) < 1% for migration time and peak area ratios
Linearity Range 0.05-1% of Ro 5-5172
Limit of Detection (LOD) < 0.01% of Ro 5-5172

Spectrophotometric Approaches

Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, is a cornerstone of pharmaceutical analysis due to its simplicity, speed, and cost-effectiveness. Several spectrophotometric methods have been developed and validated for the determination of this compound, often in combination with other active ingredients like chlordiazepoxide.

Derivative Spectrophotometry for Quantitative Analysis

Derivative spectrophotometry is a powerful technique used to enhance the resolution of overlapping spectra, a common challenge in the analysis of multi-component pharmaceutical formulations. This method involves calculating the first or higher-order derivative of the absorbance spectrum, which can separate the spectral signals of different compounds.

For the simultaneous determination of Clidinium bromide and chlordiazepoxide, a first-order derivative spectrophotometric method has been successfully developed. nih.gov This approach utilizes the zero-crossing technique, where the concentration of one component is determined at the wavelength where the derivative absorbance of the other component is zero. nih.gov In one such study, the zero-crossing point for Clidinium bromide was identified at 220.8 nm. nih.gov The calibration curve for Clidinium bromide was found to be linear over a concentration range of 0.983 to 21.62 mg/L. nih.gov Another study reported linearity for Clidinium bromide in the range of 20-120 μg/mL using a first-order derivative method. google.com This method demonstrated good accuracy, with recovery values between 99.62% and 100.33%. google.com

Ultraviolet-Visible (UV-Vis) Spectrophotometric Methods

Conventional UV-Vis spectrophotometry remains a widely used technique for the quantification of this compound. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

In a study developing a method for the simultaneous quantification of Clidinium bromide and chlordiazepoxide, the maximum absorbance (λmax) for Clidinium bromide was determined to be 245.46 nm in a solvent mixture of methanol and distilled water (10:90 v/v). google.com Another investigation combined UV-Vis spectrophotometry with dispersive liquid-liquid microextraction (DLLME) for the preconcentration and determination of trace levels of Clidinium bromide. This method is based on the formation of an ion-pair between Clidinium and bromocresol green, which is then extracted and measured spectrophotometrically at 420 nm. sigmaaldrich.com This approach achieved a linear calibration range of 0.005 - 0.16 μg/mL. sigmaaldrich.com

Table 2: UV-Vis Spectrophotometric Methods for this compound

Method λmax (nm) Solvent/System Linearity Range
First Order Derivative 220.8 (zero-crossing) Acetonitrile 0.983 - 21.62 mg/L
First Order Derivative N/A Methanol:Water (10:90) 20 - 120 µg/mL
Conventional UV-Vis 245.46 Methanol:Water (10:90) N/A
UV-Vis with DLLME 420 Ion-pair with bromocresol green 0.005 - 0.16 µg/mL

Application of Multivariate Calibration Techniques in Spectrophotometry

Multivariate calibration techniques are advanced chemometric methods that can resolve complex mixtures with severely overlapping spectra without the need for physical separation. These methods, such as Partial Least Squares (PLS), Genetic Algorithm-Partial Least Squares (GA-PLS), and Principal Component-Artificial Neural Network (PC-ANN), utilize the full spectral information to build predictive models.

A study investigating these techniques for the simultaneous determination of chlordiazepoxide and Clidinium found that all three models were applicable. slideshare.net The prediction abilities of PLS, GA-PLS, and PC-ANN were evaluated, with GA-PLS showing slightly better results. slideshare.net These models were successfully applied to the analysis of coated tablets containing both drugs, demonstrating the power of multivariate calibration in handling complex pharmaceutical matrices. slideshare.net

Electroanalytical Techniques

Electroanalytical techniques offer sensitive and selective methods for the analysis of electroactive species. These methods measure the potential, current, or charge in an electrochemical cell containing the analyte.

Voltammetric Characterization of this compound

While specific studies on the direct voltammetric characterization of the Clidinium cation are not extensively reported in the reviewed literature, the principles of voltammetry are applicable to its analysis. Voltammetry involves applying a potential to an electrode and measuring the resulting current, which is proportional to the analyte's concentration. The electrochemical behavior of the bromide anion, a constituent of this compound, has been studied.

The electro-oxidation of bromide at a platinum electrode has been investigated using cyclic and linear sweep voltammetry. researchgate.net The mechanism is understood to involve the direct oxidation of bromide to bromine, which then reacts to form the tribromide anion. researchgate.net This understanding of the bromide component's electrochemical behavior could potentially be applied to the analysis of this compound.

Furthermore, cathodic stripping voltammetry (CSV) is a technique used for the determination of substances that form insoluble salts with the electrode material, such as bromide. nih.gov It involves an anodic pre-electrolysis step where an insoluble film is formed on the electrode surface, followed by a cathodic scan that strips the film, generating a current peak proportional to the analyte concentration. nih.gov A method using a multiwall carbon nanotubes-chitosan modified glassy carbon electrode has shown high sensitivity for the cathodic stripping voltammetric measurement of bromide. slideshare.net Although not directly applied to this compound, these voltammetric methods for bromide indicate a potential pathway for its electroanalytical determination.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Chlordiazepoxide
Ro 5-5172
Sodium phosphate
Benzyltrimethylammonium bromide
Sodium hydroxide
Bromocresol green
Bismuth subnitrate
Acetonitrile
Methanol

Spectroscopic Characterization Methods (e.g., IR, NMR)

Spectroscopic methods are indispensable for the structural elucidation and identification of chemical compounds. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques used to confirm the identity and structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting IR spectrum is a unique "fingerprint" of the molecule, showing characteristic absorption bands corresponding to different functional groups.

For this compound, the IR spectrum exhibits several key absorption peaks that confirm its structure. These typically include:

A broad band in the region of 3400-3200 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group.

Strong absorption peaks around 1730 cm⁻¹ due to the C=O stretching of the ester group.

Bands in the 3000-2800 cm⁻¹ region from C-H stretching of the aliphatic quinuclidine (B89598) ring.

Peaks corresponding to the C-O stretching of the ester and alcohol.

Absorption bands related to the aromatic C-H and C=C bonds of the two phenyl rings.

Analysis of the IR spectrum allows for the unambiguous identification of the key functional groups present in the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are powerful tools for confirming the structure of this compound.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of this compound would show distinct signals for the protons on the aromatic phenyl rings, the protons of the quinuclidine ring system, the methyl group attached to the quaternary nitrogen, and the hydroxyl proton. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would reveal adjacent protons.

¹³C NMR Spectroscopy: This method provides a count of the number of unique carbon atoms in the molecule. The ¹³C NMR spectrum of this compound would show distinct peaks for each carbon atom, including those in the phenyl rings, the ester carbonyl group, the quinuclidine skeleton, and the methyl group. The chemical shifts of these peaks are indicative of the electronic environment of each carbon atom.

While specific, detailed spectral assignments for this compound are found in specialized chemical databases, the principles of NMR allow for a full structural confirmation by comparing the observed spectra with the expected signals based on its known chemical structure.

Stability and Degradation Studies of Clidinium Hydrobromide

Identification and Structural Elucidation of Degradation Products

Forced degradation studies are instrumental in identifying the potential degradation products of clidinium (B1194167) hydrobromide. These studies involve exposing the drug to harsh conditions like strong acids, bases, oxidizing agents, high temperatures, and intense light. tsijournals.com

Under acidic conditions (e.g., 0.1M HCl at 80°C), clidinium bromide shows lability, leading to the formation of degradation products. oup.com Similarly, it degrades in alkaline conditions (e.g., 0.1M NaOH at 80°C). oup.com Oxidative degradation (e.g., with 3% H2O2) and thermal degradation (dry heat at 80°C) also result in the formation of impurities. oup.comresearchgate.net Photolytic studies, exposing the drug to UV and fluorescent light, have also been conducted to assess light sensitivity. oup.com

A key degradation product formed, particularly through alkali-induced hydrolysis, has been identified. researchgate.net The structure of this degradation product can be elucidated using techniques such as infrared (IR) spectroscopy and mass spectrometry (MS). researchgate.net The suggested pathway involves the hydrolysis of the ester linkage in the clidinium molecule. researchgate.net Another identified degradation product is Ro 5-5172, which is non-UV absorbing and has been determined using capillary electrophoresis. nih.gov

The following table summarizes the degradation of Clidinium Bromide under various stress conditions as identified in a stability-indicating HPLC method study. oup.comresearchgate.net

Stress Condition Conditions Observation Degradation Product Retention Time (tR)
Acid Hydrolysis 0.1M HCl, 80°C, 24 hGradual degradation7.62 min, 12.32 min
Alkaline Hydrolysis 0.1M NaOH, 80°C, 24 h~10-12% degradation9.0 min, 11.11 min (Peaks generated for the combined formulation)
Neutral Hydrolysis Water, 80°C, 24 hRelatively stable, minor degradation7.62 min
Oxidative Degradation 3% H2O2, r.t., 48 hMild degradation (4-5%)7.62 min
Thermal Degradation Dry Heat, 80°C, 48 hMild degradation (15-20%)11.11 min (Minute peak)
Photolytic Degradation Photostability chamber, 30 daysStable under neutral photolytic conditions7.62 min

Characterization of Degradation Pathways and Kinetic Modeling (e.g., alkali-induced)

Understanding the degradation pathway is crucial for predicting the stability of a drug under different conditions. For clidinium bromide, the primary degradation pathway under hydrolytic stress is the cleavage of the ester bond. researchgate.net This is a common degradation route for ester-containing drug molecules.

Kinetic studies have been performed to quantify the rate of degradation. The alkali-induced hydrolysis of clidinium bromide has been shown to follow pseudo-first-order kinetics. researchgate.net In one study, the degradation was monitored using an RP-HPLC method, and the rate constant (k) for the degradation in 0.1 M NaOH at 90 °C was determined to be 0.0808 min⁻¹, with a corresponding half-life (t1/2) of 8.57 min. researchgate.net Such kinetic models are valuable for predicting the shelf-life of the drug product and for understanding the impact of pH on its stability. Clidinium bromide is reported to be stable in aqueous solutions between pH 2 and pH 8. researchgate.net

Analytical Monitoring of Clidinium Hydrobromide Stability in Various Matrices

The stability of this compound must be monitored not only in the pure drug substance but also in various matrices, including pharmaceutical dosage forms and biological fluids.

In pharmaceutical formulations, such as capsules and tablets, the developed stability-indicating methods are applied to analyze samples that have been subjected to accelerated stability testing (e.g., elevated temperature and humidity). researchgate.netoup.com These studies have shown that the degradation products formed in marketed tablet dosage forms are similar to those observed during forced degradation studies. nih.govoup.com This confirms the utility of the developed analytical methods for routine quality control and stability monitoring of the final product. researchgate.net Stability studies on pharmaceutical preparations stored at laboratory temperature for 10 days have been conducted to identify potential stability issues. nih.gov

In biological matrices like human plasma, robust analytical methods are required for pharmacokinetic studies. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous estimation of clidinium and chlordiazepoxide in human plasma. tandfonline.com Stability assessments within these studies evaluated the integrity of the analytes in plasma under various conditions, including short-term storage at room temperature, long-term storage at -65°C (for at least 66 days), and after multiple freeze-thaw cycles. tandfonline.com These results are critical for ensuring the reliability of pharmacokinetic data.

Computational and Theoretical Studies of Clidinium Hydrobromide

Molecular Modeling and Docking Simulations for Receptor Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as Clidinium (B1194167), interacts with its macromolecular target, typically a protein receptor, at the atomic level. openaccessjournals.com The primary objective is to determine the preferred binding orientation and affinity of the ligand within the receptor's active site, providing crucial information about the basis of its biological activity. openaccessjournals.comresearchgate.net

Clidinium hydrobromide functions as a muscarinic antagonist. nih.gov Therefore, molecular docking simulations for this compound would focus on its interaction with muscarinic acetylcholine (B1216132) receptors (M1, M2, M3, etc.). The process involves several key steps:

Receptor and Ligand Preparation: The three-dimensional (3D) structure of the target muscarinic receptor is obtained, often from crystallographic data or through homology modeling if an experimental structure is unavailable. ekb.eg The 2D structure of Clidinium is converted into a 3D conformation.

Docking Simulation: Using specialized software such as AutoDock or GOLD, the Clidinium molecule is placed into the binding site of the receptor. ekb.egyoutube.com The software's algorithm then explores various possible conformations and orientations of the ligand within the binding pocket to find the most stable complex. researchgate.net

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, often expressed as a binding energy value (e.g., in kcal/mol). researchgate.net The pose with the best score is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between Clidinium and specific amino acid residues of the receptor. researchgate.netresearchgate.net

Research findings from such studies would typically detail the specific molecular interactions driving the binding of Clidinium to the muscarinic receptor.

Table 1: Illustrative Molecular Docking Results for Clidinium with a Muscarinic Receptor This table presents hypothetical data for illustrative purposes of what a research study might find.

Parameter Value/Description
Target Protein Human Muscarinic Acetylcholine Receptor M3
Docking Software AutoDock Vina
Predicted Binding Affinity -9.2 kcal/mol
Key Interacting Residues TYR 114, ASN 414, TRP 428, TYR 431

| Types of Interactions | Hydrogen bond with ASN 414; Pi-Pi stacking with TYR 114 and TRP 428; Hydrophobic interactions |

These simulations are foundational for understanding the compound's mechanism and serve as a starting point for designing more potent or selective molecules. openaccessjournals.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.govyoutube.com The fundamental principle is that the structural features of a molecule determine its physicochemical properties, which in turn dictate its biological effect. nih.gov For this compound, QSAR studies would be instrumental in guiding the design of new analogs with enhanced antimuscarinic activity or improved pharmacological profiles.

The development of a QSAR model involves:

Data Set Assembly: A series of Clidinium analogs with varied structural modifications is required. The biological activity of each compound (e.g., its inhibitory concentration, IC₅₀, against a specific muscarinic receptor) must be experimentally determined.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These are numerical values that represent different aspects of the molecule's structure, such as its topology, electronic properties, and geometry (e.g., LogP, molar refractivity, molecular weight, connectivity indices). youtube.comresearchgate.net

Model Generation: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that links the molecular descriptors (independent variables) to the biological activity (dependent variable). youtube.comresearchgate.net

Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure it is robust and can accurately predict the activity of new, untested compounds. researchgate.net

A hypothetical QSAR equation for a series of Clidinium analogs might look like: pIC₅₀ = 0.75 * LogP - 0.21 * (Molecular Weight) + 1.34 * (E-state of N atom) + 2.58

This model would suggest that higher lipophilicity (LogP) and a specific electronic state of a key nitrogen atom increase biological activity, while increased molecular weight is detrimental. Such a model provides a clear, quantitative guide for chemists to design new analogs with a higher probability of success.

Table 2: Example Data for a QSAR Study of Clidinium Analogs This table contains hypothetical data to illustrate the components of a QSAR analysis.

Compound R-Group Modification pIC₅₀ (Experimental) LogP (Descriptor) Molecular Weight (Descriptor)
Analog 1 -H 6.8 3.1 352.3
Analog 2 -F 7.1 3.3 370.3
Analog 3 -Cl 7.4 3.6 386.8

Advanced In Silico Methodologies for Drug Design and Optimization

Beyond initial docking and QSAR studies, a suite of advanced in silico methodologies can be applied to further refine and optimize drug candidates based on this compound. frontiersin.org These methods provide a more dynamic and detailed understanding of the drug-receptor system and help in designing compounds with improved properties from the ground up. researchgate.netfrontiersin.org

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) in Clidinium that are necessary for binding to its target. frontiersin.org This "pharmacophore" can then be used as a 3D query to rapidly screen large virtual databases of millions of compounds to find new, structurally diverse molecules that could possess similar biological activity. ekb.eg

Molecular Dynamics (MD) Simulations: While molecular docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view. nih.gov By simulating the movements of every atom in the Clidinium-receptor complex over time, MD can assess the stability of the binding pose, reveal conformational changes in the protein upon binding, and provide a more accurate calculation of binding free energy. frontiersin.org

De Novo Drug Design: This approach uses computational algorithms to design novel molecules from scratch. By defining the receptor's active site and desired properties, these programs can build new chemical structures piece-by-piece that are predicted to have high affinity and specificity for the target.

Table 3: Application of Advanced In Silico Techniques for Clidinium Analog Optimization

In Silico Technique Application to this compound Objective
Pharmacophore Modeling Identify key 3D features of Clidinium responsible for muscarinic antagonism. Discover novel chemical scaffolds with the same activity.
Molecular Dynamics Simulate the Clidinium-muscarinic receptor complex in a solvated environment. Confirm the stability of the docked pose and analyze dynamic interactions.
Virtual Screening Use a validated docking protocol or pharmacophore model to screen compound libraries. Identify new potential hit compounds for further testing. nih.gov

| De Novo Design | Generate novel molecules optimized to fit the muscarinic receptor binding site. | Create patentable and highly optimized lead compounds. nih.gov |

These advanced methods are crucial for moving from a simple hit compound to a fully optimized drug candidate, accelerating the discovery process significantly. frontiersin.org

Predictive Algorithms for Pharmacological Profiles and Stability

A critical part of drug development is ensuring a molecule has a suitable pharmacological profile, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as adequate stability. Predictive algorithms play a key role in forecasting these characteristics early in the design phase, helping to avoid costly late-stage failures. researchgate.net

Pharmacological Profile Prediction: Machine learning algorithms are trained on large datasets of known drugs to predict the ADME properties of new molecules. researchgate.net For Clidinium and its analogs, these models can predict key parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. frontiersin.org Descriptors like the octanol-water partition coefficient (logP) and topological polar surface area (TPSA) are often critical features in these predictive models. researchgate.net

Stability Prediction: Chemical stability is essential for a drug's shelf-life and effectiveness. While experimental methods like stability-indicating HPLC are used for validation, computational algorithms can predict a molecule's susceptibility to degradation under various conditions (e.g., pH, temperature, light). nih.gov These algorithms analyze the chemical structure for labile functional groups that are prone to hydrolysis or oxidation. Furthermore, recent advances in deep learning have led to the development of models that can predict protein stability upon mutation, and similar principles are being applied to predict the stability of small molecules. nih.govelifesciences.org

Table 4: Hypothetical Predicted ADME and Stability Profile for a Clidinium Analog This table shows an example of a computational profile generated for a drug candidate.

Property Predicted Value Interpretation
Human Intestinal Absorption > 90% Likely well-absorbed orally
Blood-Brain Barrier (BBB) Penetration Low Low potential for central nervous system side effects
Plasma Protein Binding High (>95%) May have a long duration of action
CYP2D6 Inhibition Non-inhibitor Low risk of drug-drug interactions via this pathway

| Predicted Half-Life (pH 7.4, 37°C) | > 48 hours | High chemical stability in physiological conditions |

By integrating these predictive tools, researchers can prioritize the design of molecules like Clidinium analogs that not only have high potency but also possess the drug-like properties necessary to become a successful therapeutic agent.

Future Directions and Research Gaps in Clidinium Hydrobromide Studies

Exploration of Undiscovered Pharmacological Targets and Mechanisms

Clidinium (B1194167) hydrobromide is recognized as a synthetic anticholinergic agent that functions as a muscarinic acetylcholine (B1216132) receptor antagonist. wikipedia.orgnih.gov Its primary action is to inhibit the effects of acetylcholine at postganglionic parasympathetic neuroeffector sites, leading to reduced smooth muscle spasm and gastrointestinal secretion. drugbank.comnih.gov While it is often cited as a selective M3 muscarinic receptor antagonist, some sources also point to effects on M1 receptors. wikipedia.orgnih.gov This ambiguity highlights a gap in the complete understanding of its receptor-binding profile.

Future research should aim to definitively characterize the binding affinities of clidinium across the full spectrum of muscarinic receptor subtypes (M1-M5). Such studies could reveal a more nuanced mechanism of action and explain the observed clinical efficacy in conditions like functional dyspepsia, where the exact mechanism remains unclear. nih.gov For instance, a study on functional dyspepsia noted that while the anticholinergic effect might be expected to worsen some symptoms, the drug proved effective, suggesting a potential link to small bowel dysmotility that is not fully understood. nih.gov

Furthermore, beyond direct receptor antagonism, the downstream signaling pathways modulated by clidinium are not entirely elucidated. Research could explore potential "off-target" effects or interactions with other receptor systems that might contribute to its therapeutic profile. The common combination of clidinium with chlordiazepoxide to manage both somatic and emotional factors in gastrointestinal disorders points towards a complex interplay with the gut-brain axis. wikipedia.orgnih.gov Investigating undiscovered targets within this axis could unveil new therapeutic rationales for clidinium, potentially as a standalone agent or in novel combinations. The exploration of other quaternary ammonium (B1175870) anticholinergics and their varied effects on nicotinic receptors also suggests that there may be more to discover about this class of compounds beyond their established antimuscarinic actions. nih.govgoogle.com

Application of Emerging Analytical Technologies for Comprehensive Characterization

The characterization and quantification of clidinium hydrobromide, often in combination products, have traditionally relied on methods like High-Performance Liquid Chromatography (HPLC) and spectrophotometry. researchgate.netnih.govnih.gov While effective for quality control, these methods may lack the sensitivity and specificity required for detailed pharmacokinetic studies, metabolite identification, and analysis in complex biological matrices.

Emerging analytical technologies offer the potential for a more comprehensive characterization of this compound. Advanced hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS), can provide superior sensitivity and specificity for determining drug and metabolite concentrations in plasma and tissues. mdpi.com This would facilitate more precise pharmacokinetic modeling and a better understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Other promising technologies include:

Capillary Electrophoresis (CE): CE methods have been described for clidinium and offer advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. nih.govresearchgate.net Further development of CE-MS methods could be particularly valuable for analyzing this quaternary ammonium compound.

High-Resolution Mass Spectrometry (HRMS): HRMS can aid in the unequivocal identification of metabolites and degradation products, providing a more complete picture of the drug's fate in the body.

Raman Spectroscopy: This non-invasive technique shows promise for the analysis of pharmaceutical ingredients and could potentially be developed for quality control and content uniformity testing. mdpi.com

These advanced methods are crucial for moving beyond simple quantification to a deeper understanding of the drug's chemical and biological behavior. mdpi.com

Development of Advanced Predictive Models for Drug Behavior

Computational or in silico approaches are becoming indispensable tools in drug discovery and development, allowing for the prediction of a drug's behavior before extensive laboratory testing. cas.org For this compound, the development of advanced predictive models represents a significant area for future research.

Table 1: Potential Applications of Predictive Modeling for this compound

Model TypeApplication for this compoundPotential Insights
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity based on chemical structure.Identify key structural features responsible for antimuscarinic activity; guide the design of new derivatives with improved selectivity or fewer side effects.
Molecular Docking Simulate the binding of clidinium to muscarinic receptor subtypes.Elucidate the precise binding mode; explain receptor subtype selectivity; predict binding to potential off-targets. nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Simulate the time course of drug concentration and effect.Optimize dosing regimens; predict drug-drug interactions; understand variability in patient response.
ADME Models Predict absorption, distribution, metabolism, and excretion properties.Forecast oral bioavailability; identify potential metabolic pathways and drug transporters involved; predict potential for drug accumulation. cas.org

By building and validating these models with high-quality experimental data, researchers can accelerate the investigation of clidinium's properties. For example, molecular docking could clarify its interactions with different muscarinic receptor subtypes, while ADME models could predict its metabolic fate, an area where current information is limited. cas.org These predictive tools can significantly reduce the time and resources required for preclinical studies and provide valuable insights to guide future clinical research.

Integration of Systems Biology and Omics Data in Preclinical Research

Systems biology offers a holistic approach to understanding the effects of a drug by integrating multiple layers of biological information, collectively known as "omics" data. nih.govfrontiersin.org This approach moves beyond the traditional single-target view of drug action to a network-based understanding of its physiological impact. For this compound, integrating omics data into preclinical research is a promising frontier.

Genomics and Pharmacogenomics: Research could investigate how genetic variations in muscarinic receptors, metabolizing enzymes (like cytochrome P450s), or drug transporters affect an individual's response to clidinium. nih.gov This could lead to the identification of biomarkers to predict efficacy or the risk of adverse effects, paving the way for personalized medicine. nih.gov

Transcriptomics: By analyzing changes in gene expression (mRNA) in gastrointestinal cells or tissues following treatment with clidinium, researchers could identify entire pathways that are modulated by the drug. This could uncover novel mechanisms of action beyond simple receptor blockade.

Proteomics: This involves the large-scale study of proteins. Proteomic analysis could reveal changes in protein expression and post-translational modifications in response to clidinium, providing direct insight into the functional changes occurring within the cell.

Metabolomics: As the downstream output of genomic and proteomic activity, metabolomics analyzes the complete set of small-molecule metabolites. nih.gov This could provide a functional readout of clidinium's effect on cellular metabolism in the gut and help identify novel biomarkers of drug response.

Integrating these massive datasets requires sophisticated computational and bioinformatic tools. frontiersin.orgnih.gov A systems biology approach could, for example, correlate specific genetic profiles with changes in protein expression and metabolite levels in response to clidinium, providing an unprecedentedly detailed picture of its mechanism of action and effects on the biological system as a whole. unimi.it This comprehensive understanding is essential for optimizing its therapeutic use and exploring new clinical applications.

Q & A

Q. Can computational methods predict this compound’s interactions with novel receptor targets?

  • Methodological Guidance : Perform molecular docking (e.g., AutoDock Vina) against homology-modeled receptors. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics .

Q. How can researchers integrate this compound into nanoparticle delivery systems for enhanced bioavailability?

  • Methodological Guidance : Formulate PLGA nanoparticles via emulsion-solvent evaporation. Characterize encapsulation efficiency (UV-vis spectroscopy) and release kinetics (dialysis bag method). Compare pharmacokinetic profiles to free drug in animal models .

Ethical and Reporting Standards

Q. What documentation is essential for replicating this compound studies in compliance with journal guidelines?

  • Methodological Guidance : Follow the "Materials and Methods" structure in Beilstein Journal of Organic Chemistry: detail synthesis steps, analytical conditions, and statistical tests. Deposit raw data in repositories (e.g., Zenodo) and cite using DOIs .

Q. How should researchers handle negative or inconclusive results in this compound trials?

  • Methodological Guidance : Report all data transparently, including power analysis to justify sample sizes. Use supplemental materials to explore alternative hypotheses (e.g., subpopulation effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.